

# A Comprehensive Spectroscopic Guide to 6-hydroxy-4H-chromen-4-one

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## Compound of Interest

Compound Name: 6-hydroxy-4H-chromen-4-one

CAS No.: 38445-24-8

Cat. No.: B3425073

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## Introduction

**6-hydroxy-4H-chromen-4-one**, also known as 6-hydroxychromone, belongs to the chromone family, a class of compounds widely recognized for their diverse biological activities. The precise characterization of its molecular structure is fundamental to understanding its chemical behavior and potential therapeutic applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a comprehensive "fingerprint" of the molecule.

This guide offers an in-depth exploration of the NMR, IR, and MS data of **6-hydroxy-4H-chromen-4-one**. It is structured to provide not only the spectral data itself but also the underlying principles and experimental protocols, ensuring a thorough understanding for both novice and experienced researchers.

## Molecular Structure and Properties

The structural integrity of **6-hydroxy-4H-chromen-4-one** is the cornerstone of its chemical identity.

## 2.1 Chemical Structure and Numbering

The systematic numbering of the chromone ring is crucial for the accurate assignment of spectroscopic signals. The structure and IUPAC numbering are presented below.

Caption: Molecular structure of **6-hydroxy-4H-chromen-4-one**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

## <sup>1</sup>H NMR (Proton NMR) Analysis

Proton NMR reveals the electronic environment of each hydrogen atom, offering insights into the connectivity and stereochemistry of the molecule.

### 3.1.1 Experimental Protocol

- **Sample Preparation:** 5-10 mg of **6-hydroxy-4H-chromen-4-one** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, in a 5 mm NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- **Data Acquisition:** The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### 3.1.2 Data Summary Table

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.1	d	~6.0
H-3	~6.3	d	~6.0
H-5	~7.8	d	~8.8
H-7	~7.3	dd	~8.8, 2.8
H-8	~7.5	d	~2.8
6-OH	~9.8	s	-

### 3.1.3 Spectral Interpretation and Assignments

The downfield chemical shift of H-5 is attributed to the deshielding effect of the adjacent carbonyl group. The protons on the pyrone ring (H-2 and H-3) exhibit a characteristic coupling constant. The aromatic protons (H-5, H-7, and H-8) show splitting patterns consistent with their ortho and meta relationships. The phenolic proton (6-OH) typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

## <sup>13</sup>C NMR (Carbon NMR) Analysis

Carbon NMR provides information about the carbon skeleton of the molecule.

### 3.2.1 Experimental Protocol

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.
- **Instrumentation:** A high-resolution NMR spectrometer with a carbon probe.
- **Data Acquisition:** Proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and a relaxation delay are used to ensure accurate integration.

### 3.2.2 Data Summary Table

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-2	~155
C-3	~112
C-4	~176
C-4a	~124
C-5	~126
C-6	~156
C-7	~119
C-8	~110
C-8a	~148

### 3.2.3 Spectral Interpretation and Assignments

The carbonyl carbon (C-4) resonates at a significantly downfield chemical shift, which is characteristic of ketones. The carbons bearing the hydroxyl group (C-6) and the ether oxygen (C-2 and C-8a) are also shifted downfield. The remaining aromatic and olefinic carbons appear in the expected regions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### 4.1 Experimental Protocol

- **Sample Preparation:** The sample can be prepared as a KBr pellet, a mull in Nujol, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .

## 4.2 Data Summary Table of Key Vibrational Frequencies

Functional Group	Vibrational Mode	Wavenumber (cm <sup>-1</sup> )
O-H (hydroxyl)	Stretching	~3300-3100 (broad)
C-H (aromatic)	Stretching	~3100-3000
C=O (ketone)	Stretching	~1650-1630
C=C (aromatic/alkene)	Stretching	~1620-1580
C-O (ether/phenol)	Stretching	~1250-1100

## 4.3 Spectral Interpretation: Assigning Functional Groups

The broad absorption band in the high-frequency region is characteristic of the O-H stretching of the hydroxyl group. The sharp peak around 1640 cm<sup>-1</sup> is indicative of the C=O stretching of the  $\alpha,\beta$ -unsaturated ketone. The absorptions in the 1620-1450 cm<sup>-1</sup> region are due to C=C stretching vibrations of the aromatic and pyrone rings. The C-O stretching bands for the ether and phenol functionalities are observed in the fingerprint region.

# Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

## 5.1 Experimental Protocol

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Data Acquisition:** The mass spectrum is acquired in either positive or negative ion mode.

## 5.2 Mass Spectrum Analysis and Fragmentation Pattern

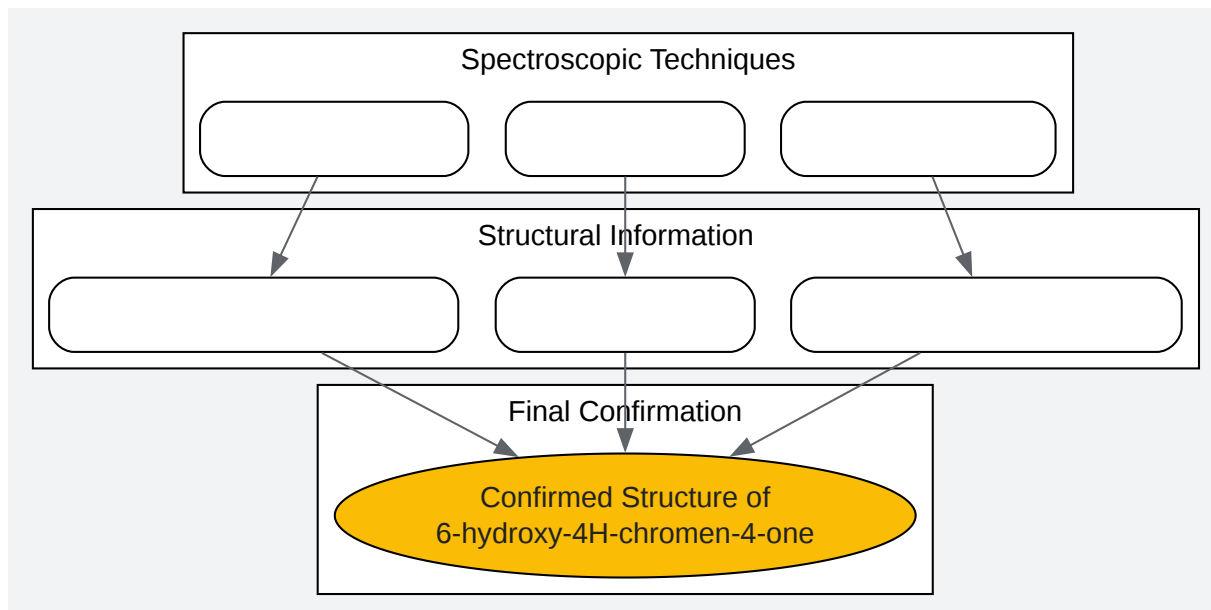
The molecular ion peak ( $[M+H]^+$  or  $[M-H]^-$ ) confirms the molecular weight of the compound ( $C_9H_6O_3$ , MW: 162.14 g/mol ).<sup>[1]</sup> Common fragmentation pathways involve the loss of small neutral molecules like CO and retro-Diels-Alder reactions of the pyrone ring.

### 5.3 Data Summary Table

m/z	Ion
163	$[M+H]^+$
161	$[M-H]^-$
134	$[M+H-CO]^+$
106	Further fragmentation

## Integrated Spectroscopic Analysis: A Holistic Approach

The unambiguous structural confirmation of **6-hydroxy-4H-chromen-4-one** is achieved by integrating the data from NMR, IR, and MS.



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Caption: Workflow for integrated spectroscopic data analysis.

## Conclusion

The comprehensive spectroscopic data presented in this guide, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS, provides a robust and detailed characterization of **6-hydroxy-4H-chromen-4-one**. This information is essential for its unambiguous identification, quality assessment, and for guiding further research into its biological activities and potential applications in drug discovery and development.

## References

- PubChem. (n.d.). 6-Hydroxyflavone. Retrieved from [[Link](#)]

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